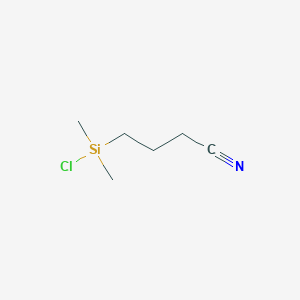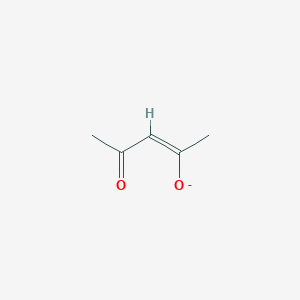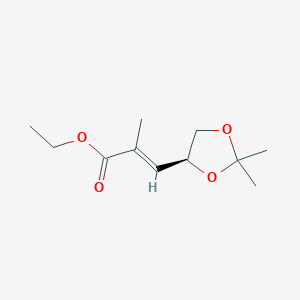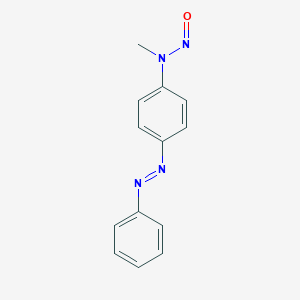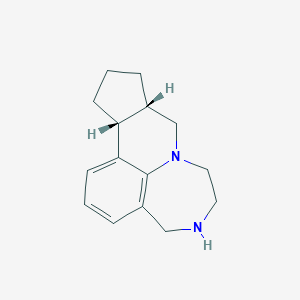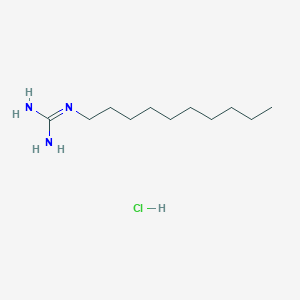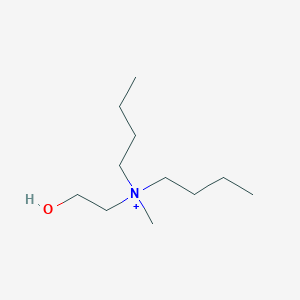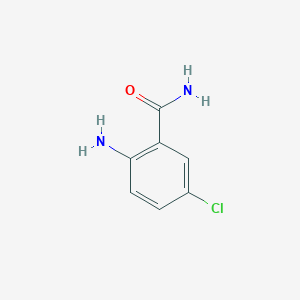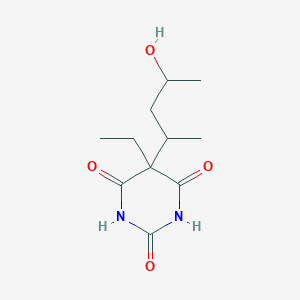
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Vue d'ensemble
Description
Molecular Structure Analysis
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-” is also known as 3’-HYDROXYPENTOBARBITAL1. It has a molecular formula of C11H18N2O41. The average mass of the molecule is 242.272 Da and the monoisotopic mass is 242.126663 Da1.I hope this information is helpful and I’m sorry I couldn’t provide a more comprehensive analysis. If you have any other questions or need further information, feel free to ask.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Oxidation of Uric Acid : This compound is synthesized through various routes, including the condensation of alloxan with ammonium salts. The resulting compounds, similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives, show diabetogenic activity in rats, comparable to streptozotocin. The structures are confirmed using X-ray crystallography (Poje et al., 1983).
Cardiovascular and Antihypertensive Applications
- Blood Pressure Lowering Effect : Pyrimidine 2, 4, 6-trione derivatives, including related structures, are effective in cardiovascular diseases due to their L-type calcium channel blockade activity. Molecular docking analysis indicates their potential as antihypertensive agents (Irshad et al., 2022).
Conformational Studies and Drug-Receptor Site Interactions
- Solution Conformations : Studies on the solution conformations of similar barbituric acids indicate significant implications for drug-receptor interactions. This research helps understand how enantiomers of such compounds are discriminated at receptor sites (Daves et al., 1975).
Antimicrobial and Antifungal Applications
- Antimicrobial Evolution and Defibrillation Threshold Studies : New dihydropyrimidine derivatives have been synthesized and tested for antimicrobial activity. These compounds, closely related to pyrimidine derivatives, show potent antibacterial and antifungal activities (Al-Juboori, 2020).
Antioxidant Properties
- Synthesis and Antioxidant Properties : Research on pyrimidine derivatives, including structures like 2,4,6(1H,3H,5H)-Pyrimidinetrione, has shown that they have the potential to stimulate regeneration processes and exhibit antioxidant activity (Grabovskii et al., 2018).
Computational and Molecular Studies
- Computational Study of Energies and Structures : Ab initio and density functional computations on 2,4,6-pyrimidinetrione and its anions have provided insights into the energies and structures of these molecules, contributing to a better understanding of their chemical behavior (Daskalova & Binev, 2006).
Antiviral Research
- Original Series of Pyrimidine Derivatives as Antivirals : A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, similar in structure to 2,4,6(1H,3H,5H)-Pyrimidinetrione, have shown notable antiviral properties and have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Propriétés
IUPAC Name |
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPMDJVSWQZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874257 | |
| Record name | BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)- | |
CAS RN |
4241-40-1 | |
| Record name | 3'-Hydroxypentobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
